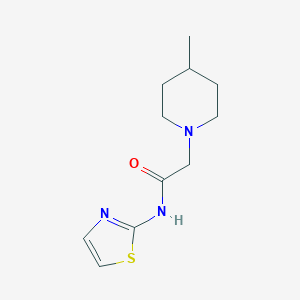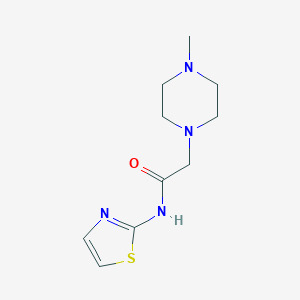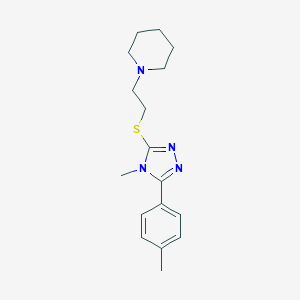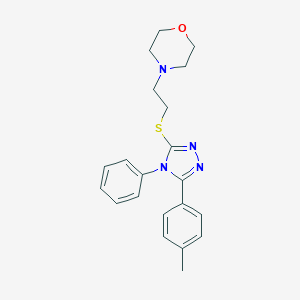
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide, also known as TPSB, is a chemical compound that has been widely used in scientific research. TPSB is a sulfonamide derivative that has been synthesized for its potential use as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been shown to have analgesic effects and reduce pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized and purified. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been shown to have low toxicity and high selectivity for its target enzymes and signaling pathways. However, 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has some limitations for use in lab experiments. It has poor solubility in water, which can limit its use in certain assays. In addition, 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has a short half-life in vivo, which can limit its efficacy as a therapeutic agent.
Orientations Futures
There are several future directions for research on 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide. One area of research is the development of new 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide derivatives with improved solubility and efficacy. Another area of research is the identification of new targets for 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide and the elucidation of its mechanism of action. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also shown promise as a potential therapeutic agent for various diseases, and future research will focus on its clinical applications.
Méthodes De Synthèse
The synthesis of 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide involves the reaction of 2,4,6-trimethylpyridine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain pure 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide. The synthesis of 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been reported in several scientific publications, and the purity of the compound has been confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been used in scientific research for its potential use as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has been tested in various in vitro and in vivo models, and its efficacy has been demonstrated in several studies. 2,4,6-Trimethyl-N-pyridin-2-yl-benzenesulfonamide has also been used as a tool compound in the development of new drugs and as a probe for studying the mechanism of action of other drugs.
Propriétés
Formule moléculaire |
C14H16N2O2S |
|---|---|
Poids moléculaire |
276.36 g/mol |
Nom IUPAC |
2,4,6-trimethyl-N-pyridin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O2S/c1-10-8-11(2)14(12(3)9-10)19(17,18)16-13-6-4-5-7-15-13/h4-9H,1-3H3,(H,15,16) |
Clé InChI |
MAZQRAQBFNFFGC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC=N2)C |
Solubilité |
4.7 [ug/mL] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-{[(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275094.png)
![Diethyl 3-methyl-5-[(4-toluidinocarbonyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B275097.png)
![methyl 2-[(phenylcarbamoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275098.png)
![3-Benzyl-7-(4-methylpiperazin-1-yl)-3h-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B275100.png)
![Ethyl 2-[(4-fluorobenzoyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B275101.png)
![3-(4-fluorophenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275106.png)
![3-(4-methylphenyl)-6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B275107.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275108.png)

![methyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B275121.png)


![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B275129.png)
